molecular formula C8H18Cl2N2O B1379626 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride CAS No. 1803593-12-5

1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride

Cat. No.: B1379626
CAS No.: 1803593-12-5
M. Wt: 229.14 g/mol
InChI Key: AJLGSRAEBNEGQA-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is primarily used for research purposes and has various applications in scientific studies. This compound is known for its unique structure, which includes a piperidinone ring and an aminopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, advanced reaction vessels, and continuous monitoring of reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminopropan-2-yl)piperidin-2-one
  • 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride

Uniqueness

1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(1-aminopropan-2-yl)piperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-7(6-9)10-5-3-2-4-8(10)11;;/h7H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGSRAEBNEGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCCC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-12-5
Record name 1-(1-aminopropan-2-yl)piperidin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
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1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
Reactant of Route 3
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
Reactant of Route 4
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
Reactant of Route 5
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
Reactant of Route 6
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride

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